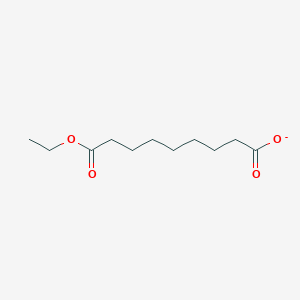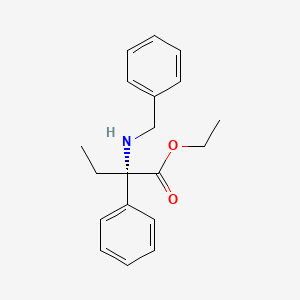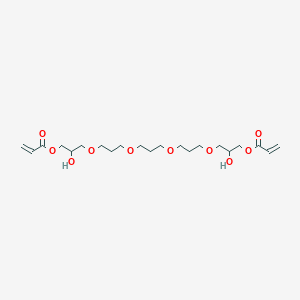
9-Ethoxy-9-oxononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 9-Ethoxy-9-oxononanoate involves Friedel–Crafts acylation, Schotten–Baumann type reactions, and tandem [4 + 2] cycloaddition/cyclopentannulation processes. For instance, Micheletti et al. (2023) synthesized methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate and methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate through reactions involving methyl 9-chloro-9-oxononanoate (Micheletti & Boga, 2023). Reyes et al. (2008) described a synthesis process for polycyclic oxazol-2-one derivatives, showcasing complex synthetic pathways relevant to similar compounds (Reyes et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of compounds akin to 9-Ethoxy-9-oxononanoate utilizes various spectroscopic techniques, including NMR, IR, and X-ray crystallography. Micheletti et al. (2023) elucidated the structure of their synthesized compounds using 1H-NMR, 13C-NMR, and ESI-MS, among others. These analytical methods are crucial for confirming the chemical structure and stereochemistry of synthesized molecules (Micheletti & Boga, 2023).
Chemical Reactions and Properties
The chemical reactivity of 9-Ethoxy-9-oxononanoate and related compounds is influenced by their functional groups and molecular structure. The presence of the ethoxy and oxo groups can lead to various chemical transformations, including hydrolysis, oxidation, and cycloaddition reactions. For example, the synthesis process described by Reyes et al. (2008) involves cycloadditions that are highly regioselective and stereoselective, indicating the influence of the compound's structure on its chemical reactivity (Reyes et al., 2008).
Wissenschaftliche Forschungsanwendungen
Application in Food Research and Technology
- Scientific Field: Food Research and Technology .
- Summary of the Application: 9-oxononanoic acid (9-ONA), a form of 9-Ethoxy-9-oxononanoate, is observed in peanuts roasted at 170 °C. It is one of the glycerol-bound oxidized fatty acids (GOFAs) formed during the roasting process .
- Methods of Application: The formation of 9-ONA was observed by GC-MS (EI) in peanuts roasted at 170 °C .
- Results or Outcomes: The content of 9-ONA initially decreased from 25 mg/kg peanut oil to 8 mg/kg peanut oil (20 min) and increased again up to 37 mg/kg peanut oil following roasting for 40 min . Due to its aldehyde function, 9-ONA could contribute to amino acid side chain modifications as a result of lipation, which could directly influence the functional properties of peanut proteins .
Application in Pharmaceutical Chemistry
- Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: Methyl 9-(2-Iminothiazol-3(2H)-yl)-9-oxononanoate, a derivative of 9-Ethoxy-9-oxononanoate, was synthesized through Schotten–Baumann type reaction between 2–aminothiazole and methyl 9-chloro-9-oxononanoate .
- Methods of Application: The structure of the newly synthesized compound was elucidated based on 1 H-NMR, 13 C-NMR, DEPT, NOE, ESI-MS, FT-IR and UV-Vis spectroscopy .
- Results or Outcomes: The synthesis of a novel hybrid bearing both the 2-aminothiazolyl and azelayl moieties was reported, along with the preliminary results on its biological activity .
Application in Gas Chromatography
- Scientific Field: Analytical Chemistry .
- Summary of the Application: 9-Ethoxy-9-oxononanoate, also known as Ethyl 9-oxononanoate, is used as a reference compound in gas chromatography .
- Methods of Application: The compound is analyzed using a non-polar column in a temperature program that starts at 40°C and ends at 280°C .
- Results or Outcomes: The retention index for Ethyl 9-oxononanoate was determined to be 1502 on a non-polar column and 2160 on a polar column .
Application in Gas Chromatography
- Scientific Field: Analytical Chemistry .
- Summary of the Application: 9-Ethoxy-9-oxononanoate, also known as Ethyl 9-oxononanoate, is used as a reference compound in gas chromatography .
- Methods of Application: The compound is analyzed using a non-polar column in a temperature program that starts at 40°C and ends at 280°C .
- Results or Outcomes: The retention index for Ethyl 9-oxononanoate was determined to be 1502 on a non-polar column and 2160 on a polar column .
Eigenschaften
IUPAC Name |
9-ethoxy-9-oxononanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-2-15-11(14)9-7-5-3-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRYLAXNDGUFAK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19O4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654089 |
Source


|
| Record name | 9-Ethoxy-9-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethoxy-9-oxononanoate | |
CAS RN |
1593-55-1 |
Source


|
| Record name | 9-Ethoxy-9-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)

![N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-17-yl)ethyl]propan-1-amine](/img/structure/B1147191.png)




![1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one](/img/structure/B1147201.png)